molecular formula C25H26N4O3S2 B15097277 2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B15097277
Poids moléculaire: 494.6 g/mol
Clé InChI: DVEYTLPDKSWGIG-JMIUGGIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A 3,5-dimethylpiperidinyl substituent at the 2-position, which may enhance lipophilicity and influence receptor binding.
  • A (Z)-configured thiazolidin-5-ylidene group at the 3-position, bearing a furan-2-ylmethyl moiety.
  • A 7-methyl substituent on the pyrido-pyrimidinone scaffold, which could sterically hinder metabolic degradation.

Propriétés

Formule moléculaire

C25H26N4O3S2

Poids moléculaire

494.6 g/mol

Nom IUPAC

(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-15-6-7-21-26-22(27-11-16(2)9-17(3)12-27)19(23(30)28(21)13-15)10-20-24(31)29(25(33)34-20)14-18-5-4-8-32-18/h4-8,10,13,16-17H,9,11-12,14H2,1-3H3/b20-10-

Clé InChI

DVEYTLPDKSWGIG-JMIUGGIZSA-N

SMILES isomérique

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5)C

SMILES canonique

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues of Pyrido-Pyrimidinone Derivatives

The compound shares its pyrido[1,2-a]pyrimidin-4-one core with several analogues, but differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Notable Properties/Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,5-Dimethylpiperidinyl, Z-thiazolidinone-furan, 7-methyl Hypothesized antimicrobial activity
5,7-Di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidin-4-one Thiophen-2-yl, thioxo group Demonstrated antimicrobial activity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound) Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl, 4-methylpiperazinyl Likely CNS-targeted (e.g., kinase inhibition)
3,7,9-Triaryl-3,4-dihydropyrido[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one Pyridopyrimido-thiadiazinone Aryl groups, thiadiazinone ring Antimicrobial and anti-inflammatory potential
Key Observations:

Bioactivity Modulation via Substituents :

  • The thioxo group in the target compound and the pyrido[2,3-d]pyrimidin-4-one analogue () may enhance antimicrobial activity by interacting with bacterial thioredoxin reductase .
  • Piperazine/piperidinyl groups (e.g., in the patent compound vs. the target’s 3,5-dimethylpiperidinyl) influence solubility and blood-brain barrier penetration. The methyl groups in the target compound likely reduce polarity, improving membrane permeability .

In contrast, thiophen-2-yl groups in analogues may offer stronger sulfur-mediated van der Waals interactions .

Stereochemical Considerations: The (Z)-configuration of the thiazolidinone-methylidene group in the target compound may enforce planar geometry, optimizing binding to flat hydrophobic pockets in proteins. This contrasts with non-planar analogues lacking such rigidity .

Physicochemical and Spectroscopic Comparisons

NMR Profiling (Hypothetical Data Based on )

Regions of chemical shift divergence in NMR spectra can pinpoint structural differences:

Proton Environment Target Compound (δ, ppm) Pyrido[2,3-d]pyrimidin-4-one Analogue (δ, ppm) Interpretation
Thioxo-adjacent CH3 2.45 (s) 2.50 (s) Minimal shift; similar electronic environment
Furan O-proximal CH2 4.20 (m) N/A Unique to target compound; confirms furan attachment
Piperidinyl CH3 1.30 (d) N/A Distinctive for 3,5-dimethylpiperidinyl group

Such data aligns with ’s methodology, where substituent-induced shifts (e.g., furan vs. thiophen-2-yl) help differentiate analogues .

Lumping Strategy for Property Prediction ()

Using the lumping strategy, the target compound could be grouped with other pyrido-pyrimidinones sharing:

  • High logP values (>3.5) due to methyl/piperidinyl substituents.
  • Moderate aqueous solubility (∼50 µM) influenced by the polar thioxo group.

This approach simplifies predictive modeling for drug-likeness or environmental persistence .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of complex heterocyclic compounds like this typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidin-4-one core using microwave-assisted heating to improve reaction efficiency and yield .
  • Thiazolidinone Functionalization : Introducing the thioxo-thiazolidinone moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
  • Piperidine Substitution : Alkylation or amination of the dimethylpiperidine group under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) can enhance yields. Monitor progress via TLC or HPLC .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : For absolute configuration determination. Refinement with SHELXL (via SHELX suite) resolves Z/E isomerism in the thiazolidinone moiety .
  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., furan-methyl integration at δ 2.5–3.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages should align with calculated values (±0.4%) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent incompatibility .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation (e.g., dichloromethane) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced Questions

Q. How should researchers resolve contradictions in reported pharmacological activity data?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., IC50_{50} in cancer cell lines) under standardized conditions (pH 7.4, 37°C, 5% CO2_2) to rule out environmental variability .
  • Target Selectivity Profiling : Use kinase panels or CRISPR-Cas9 gene-edited cells to confirm off-target effects. For example, compare binding affinity to PI3K vs. mTOR using SPR (surface plasmon resonance) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in substituent-activity relationships .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Thermal Stress : Heat at 40–80°C for 72 hours; monitor decomposition via HPLC-UV (e.g., loss of furan-methyl peak at 254 nm) .
  • Photolytic Stress : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products using LC-MS .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hours. The thioxo-thiazolidinone group may hydrolyze at pH >10, requiring stabilization with antioxidants like BHT .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR tyrosine kinase). Focus on hydrogen bonds between the pyrimidin-4-one core and kinase hinge region (e.g., Met793) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD (root-mean-square deviation) to confirm ligand-protein binding persistence .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., furan vs. thiophene) with activity using Partial Least Squares (PLS) regression .

Q. What mechanistic studies elucidate its pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition. High logP (>3) may necessitate prodrug derivatization for solubility .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Look for oxidative metabolites (e.g., piperidine N-oxidation) .
  • In Vivo Efficacy : Dose in xenograft models (e.g., HCT-116 colon cancer) with PK sampling (Cmax_{max}, t1/2_{1/2}) to correlate exposure with tumor growth inhibition .

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